2-Cyclopenten-1-one, 3-(acetyloxy)-

Organic Synthesis Purification Physical Properties

2-Cyclopenten-1-one, 3-(acetyloxy)- (CAS 18766-96-6) is a specialized cyclopentenone derivative with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol. This compound serves as a versatile electrophilic intermediate in organic synthesis, with a predicted density of 1.17±0.1 g/cm³.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
Cat. No. B12283767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopenten-1-one, 3-(acetyloxy)-
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC(=O)CC1
InChIInChI=1S/C7H8O3/c1-5(8)10-7-3-2-6(9)4-7/h4H,2-3H2,1H3
InChIKeyNUDBOGKLPOMBMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopenten-1-one, 3-(acetyloxy)- (CAS 18766-96-6): A Key Electrophilic Building Block for Cyclopentenoid Synthesis


2-Cyclopenten-1-one, 3-(acetyloxy)- (CAS 18766-96-6) is a specialized cyclopentenone derivative with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . This compound serves as a versatile electrophilic intermediate in organic synthesis, with a predicted density of 1.17±0.1 g/cm³ . It is commercially available with a typical purity of 95-97% from various suppliers .

Why 2-Cyclopenten-1-one, 3-(acetyloxy)- Cannot Be Replaced by Common Analogs Without Data Verification


Substituting 2-Cyclopenten-1-one, 3-(acetyloxy)- with its parent compound (2-cyclopenten-1-one) or a hydroxyl analog (3-hydroxy-2-cyclopenten-1-one) introduces significant differences in lipophilicity and volatility that directly impact reaction design and purification. The acetoxy group confers a distinct balance of electrophilicity and stability, making it a preferred substrate for specific conjugate additions. Furthermore, the position of the acetoxy group (e.g., 3- vs. 4-position) critically influences reactivity in annulation and cycloaddition reactions [1], as demonstrated by the unique role of the 4-acetoxy analog as a cyclopentadienone equivalent.

Quantitative Evidence Guide for the Selection of 2-Cyclopenten-1-one, 3-(acetyloxy)-


Altered Volatility vs. Parent Ketone: Boiling Point Comparison

2-Cyclopenten-1-one, 3-(acetyloxy)- exhibits significantly different volatility compared to the unsubstituted parent compound, which has major implications for its handling and purification. While 2-cyclopenten-1-one has an estimated logP of 0.50 [1], its acetoxy derivative is expected to have a lower boiling point and different chromatographic behavior, facilitating separation in synthetic workflows.

Organic Synthesis Purification Physical Properties

Lipophilicity Modulation: Comparison with Hydroxyl Analog

The acetoxy group in 2-Cyclopenten-1-one, 3-(acetyloxy)- dramatically increases lipophilicity compared to its hydroxyl analog, 3-hydroxy-2-cyclopenten-1-one. The hydroxyl analog has an estimated logP of -0.695 [1], indicating high water solubility. The acetoxy ester is significantly more lipophilic, enhancing its membrane permeability and altering its suitability for specific assays.

Medicinal Chemistry ADME Properties Lipophilicity

Positional Isomer Differentiation: Boiling Point Comparison with 4-Acetoxy Analog

The position of the acetoxy group on the cyclopentenone ring drastically alters the compound's physical properties. 2-Cyclopenten-1-one, 3-(acetyloxy)- has a reported boiling point of 84-85 °C at 9.751 Torr . In contrast, the positional isomer 4-acetoxy-2-cyclopenten-1-one has a boiling point of 223 °C at 760 mmHg [1]. This ~140 °C difference in boiling point, even accounting for pressure variation, demonstrates a profound impact on volatility and dictates different synthetic and purification protocols.

Organic Synthesis Isomerism Physical Properties

Methyl Analog Comparison: Boiling Point and Density

The 3-acetoxy-2-cyclopenten-1-one scaffold is differentiated from its 2-methyl substituted analog by measurable physical properties. The methyl analog, 3-(acetyloxy)-2-methyl-2-cyclopenten-1-one, has a boiling point of 96-97 °C and a density of 1.13 . While direct data for the target compound at atmospheric pressure is unavailable, the lower pressure boiling point (84-85 °C at 9.751 Torr) and higher predicted density (1.17±0.1 g/cm³) suggest the methyl group increases both molecular weight and boiling point, as expected.

Organic Synthesis Physical Properties Flavor Chemistry

Potential for Enzyme Inhibition: Reported Activity Against Lipoxygenase

Preliminary data suggests 2-Cyclopenten-1-one, 3-(acetyloxy)- and its derivatives may act as inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory pathways [1]. While a specific IC50 value for this exact compound is not available from the provided sources, a related cyclopentenone derivative has shown potent inhibition of human reticulocyte 15-lipoxygenase-1 with a Ki of 22 nM [2], highlighting the potential of this scaffold.

Medicinal Chemistry Inflammation Enzyme Inhibition

Recommended Applications for 2-Cyclopenten-1-one, 3-(acetyloxy)- Based on Quantitative Differentiation


Electrophilic Substrate for Nucleophilic Conjugate Additions

2-Cyclopenten-1-one, 3-(acetyloxy)- is a premier choice for conjugate addition reactions where a moderate electrophile is required. Its acetoxy group provides a balance of activation and stability, making it more reactive than the parent 2-cyclopenten-1-one but less prone to decomposition than more highly activated analogs. The altered lipophilicity (logP shift from 0.50 for the parent to a higher value) also simplifies extraction and purification of addition products .

Scaffold for Anti-Inflammatory Lead Discovery Programs

Given its reported potential as a lipoxygenase inhibitor , this compound is an excellent starting point for medicinal chemistry programs targeting inflammatory diseases. The acetoxy group provides a handle for further derivatization, and the cyclopentenone core is a privileged structure in bioactive molecules. Its predicted lipophilicity offers a more favorable drug-like profile compared to the highly polar hydroxyl analog (logP -0.695) [1].

Intermediate for Volatility-Controlled Synthetic Processes

The significant boiling point difference between the 3-acetoxy (84-85 °C at 9.751 Torr) and the 4-acetoxy isomer (223 °C at 760 mmHg) [1] makes the former the preferred intermediate when facile removal of the reagent or by-product is required via distillation or vacuum transfer. This property is critical in multi-step syntheses where high-boiling impurities can complicate purification.

Building Block for Non-Methylated Cyclopentenone Derivatives

When the target molecule requires a cyclopentenone core without additional steric hindrance at the 2-position, 2-Cyclopenten-1-one, 3-(acetyloxy)- is the necessary choice over its methylated analog (3-(acetyloxy)-2-methyl-2-cyclopenten-1-one). The absence of the methyl group simplifies the compound's stereochemical complexity and ensures a lower boiling point , which can be advantageous in early-stage synthetic route development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopenten-1-one, 3-(acetyloxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.